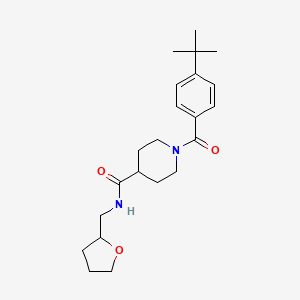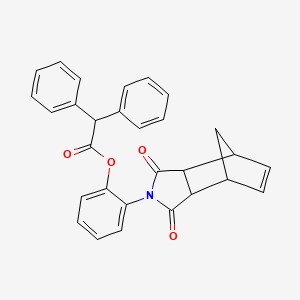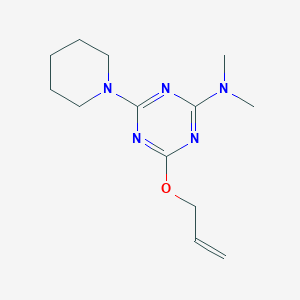![molecular formula C23H25NO3 B4048821 2-[4-(3,5-dimethylphenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4048821.png)
2-[4-(3,5-dimethylphenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione
概要
説明
2-[4-(3,5-dimethylphenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The structure of this compound includes a hexahydro-1H-isoindole-1,3(2H)-dione core with a phenyl group substituted with a 3,5-dimethylphenoxy moiety.
科学的研究の応用
2-[4-(3,5-dimethylphenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
準備方法
The synthesis of 2-[4-(3,5-dimethylphenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the condensation of phthalic anhydride with primary amines to form the isoindole-1,3-dione core . The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
化学反応の分析
2-[4-(3,5-dimethylphenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy and phenyl groups can undergo electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 2-[4-(3,5-dimethylphenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2-[4-(3,5-dimethylphenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione can be compared with other isoindole-1,3-dione derivatives, such as:
Phthalimide: A simpler isoindole-1,3-dione derivative with a wide range of applications in organic synthesis and pharmaceuticals.
N-Substituted isoindole-1,3-diones: These compounds have varying substituents on the nitrogen atom, leading to different biological and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-[4-(3,5-dimethylphenoxy)phenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-14-4-9-20-21(13-14)23(26)24(22(20)25)17-5-7-18(8-6-17)27-19-11-15(2)10-16(3)12-19/h5-8,10-12,14,20-21H,4,9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJHATDFMRTLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


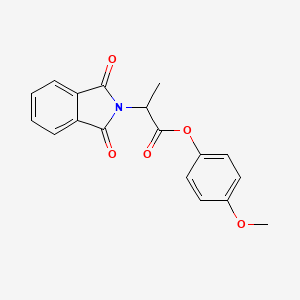
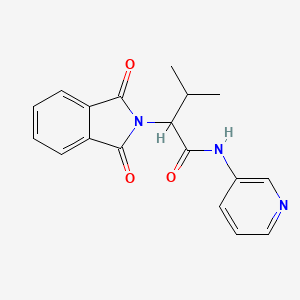
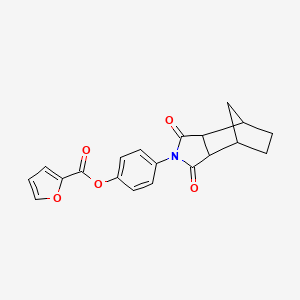
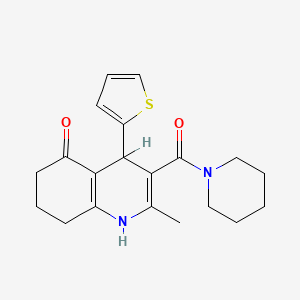
![10-(diphenylmethylene)-4-(8-quinolinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4048786.png)
![2-(3-Pyridin-3-ylpropanoyl)-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-6,9-dione](/img/structure/B4048794.png)
![2-(dimethylamino)-2-(3-methylphenyl)-N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}acetamide](/img/structure/B4048801.png)
![2-METHYL-N-(3-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PHENYL)PROPANAMIDE](/img/structure/B4048804.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B4048811.png)
![2-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4048813.png)
![Ethyl 2-methyl-5-[N-(2-methyl-5-nitrobenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate](/img/structure/B4048824.png)
